molecular formula C23H17FO5 B2730938 7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one CAS No. 496037-40-2

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2730938
CAS No.: 496037-40-2
M. Wt: 392.382
InChI Key: CYHLVXLINNAJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and 4-methoxyphenol.

    Formation of Intermediates: The starting materials undergo various chemical reactions, including etherification and cyclization, to form key intermediates.

    Final Cyclization: The intermediates are then subjected to cyclization reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromen-4-one compounds.

Scientific Research Applications

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to the specific arrangement of fluorine and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Core Structure : Chromen-4-one
  • Functional Groups :
    • A fluorinated benzyl ether group
    • A methoxy-substituted phenoxy group

This structural configuration is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
  • Apoptosis Induction : It has been observed to promote apoptosis in cancer cells by modulating mitochondrial pathways and increasing the release of pro-apoptotic factors like cytochrome c.
  • Cell Cycle Arrest : The compound can induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Case Study : In a study involving colorectal adenocarcinoma cells (CT-26), the compound showed significant inhibition of cell viability with an IC50 value around 742.36 nM. It induced G2/M arrest and apoptosis through the activation of caspases and modulation of CDK1 activity .
Activity IC50 Value (nM) Mechanism
Cell Viability Inhibition742.36G2/M arrest and apoptosis

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX-2, although specific quantitative data are still required.

Antioxidant Properties

The antioxidant capacity of this compound has been indicated in various assays, showing potential protective effects against oxidative stress.

Comparative Analysis with Related Compounds

A comparative analysis with similar chromenone derivatives reveals differences in biological activities based on structural modifications:

Compound Name Unique Features Biological Activity
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-oneLacks chlorobenzyl substitutionModerate anticancer activity
7-(benzyl)oxy-3-(2-methoxyphenyl)-4H-chromen-4-oneContains a benzyl group instead of a fluorinated variantLower cytotoxicity
7-((2-fluorobenzyl)oxy)-3-(2-methoxyphenyl)-4H-chromen-4-oneFeatures a fluorinated benzyl groupEnhanced anticancer effects

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO5/c1-26-16-6-8-17(9-7-16)29-22-14-28-21-12-18(10-11-19(21)23(22)25)27-13-15-4-2-3-5-20(15)24/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHLVXLINNAJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.